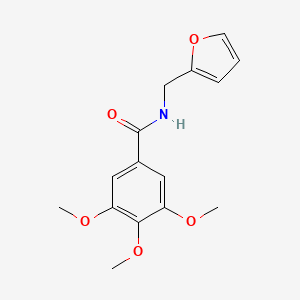

N-Furfuryl-3,4,5-trimethoxybenzamide

Overview

Description

N-Furfuryl-3,4,5-trimethoxybenzamide is a chemical compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol. This compound is characterized by the presence of a furfuryl group attached to a benzamide structure that is further substituted with three methoxy groups at the 3, 4, and 5 positions on the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Furfuryl-3,4,5-trimethoxybenzamide typically involves the acylation of 3,4,5-trimethoxybenzoic acid with furfurylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Furfuryl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furfuryl group can be oxidized to form a furanone derivative.

Reduction: The carbonyl group in the benzamide structure can be reduced to form the corresponding amine.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Furfuryl-3,4,5-trimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Furfuryl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects through the modulation of enzyme activity or receptor binding. The presence of the furfuryl and methoxy groups may enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trimethoxybenzamide: Lacks the furfuryl group, making it less versatile in certain chemical reactions.

N-Furfurylbenzamide: Does not have the methoxy groups, which may affect its biological activity and chemical reactivity.

Uniqueness

N-Furfuryl-3,4,5-trimethoxybenzamide is unique due to the combination of the furfuryl group and the trimethoxy-substituted benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-Furfuryl-3,4,5-trimethoxybenzamide (CAS Number: 60273-39-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₁O₅ |

| Molecular Weight | 291.299 g/mol |

| Density | 1.187 g/cm³ |

| Boiling Point | 399.2 °C at 760 mmHg |

| Flash Point | 195.3 °C |

Synthesis

The synthesis of this compound involves the reaction of 3,4,5-trimethoxybenzoyl chloride with furfurylamine in an organic solvent such as dichloromethane. This reaction yields the desired amide with significant purity and yield, suitable for further biological evaluation .

Antiproliferative Properties

This compound has been evaluated for its antiproliferative activity against various cancer cell lines. A notable study reported that derivatives of 3,4,5-trimethoxybenzamide exhibited significant cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cells. The compound showed IC₅₀ values ranging from 3.01 μM to 11.09 μM for these cell lines, indicating potent activity .

Table: IC₅₀ Values of this compound Derivatives

| Cell Line | IC₅₀ (μM) |

|---|---|

| MDA-MB-231 | 3.01 |

| HCT-116 | 5.20 |

| HT-29 | 9.13 |

| HeLa | 11.09 |

| HEK-293 (normal) | >30 |

The selectivity of this compound over non-tumoral cell lines suggests its potential as a targeted anticancer agent .

Mechanistic studies have shown that this compound induces cell cycle arrest in the G2/M phase and inhibits tubulin polymerization. This mechanism is similar to that of other known anticancer agents like Combretastatin A-4 (CA-4), which disrupts microtubule dynamics crucial for cell division .

Case Studies and Research Findings

In a comparative study involving various anti-cancer compounds, this compound demonstrated superior efficacy compared to conventional treatments like Tamoxifen in certain contexts. The study highlighted the compound's ability to inhibit tumor growth effectively while maintaining a favorable safety profile .

Moreover, another research effort focused on the development of benzofuran-based derivatives indicated that modifications to the trimethoxybenzamide structure could enhance biological activity further. These findings suggest avenues for future research into structural optimization for improved therapeutic effects .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-18-12-7-10(8-13(19-2)14(12)20-3)15(17)16-9-11-5-4-6-21-11/h4-8H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUKYEPLCRXPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209027 | |

| Record name | Benzamide, N-furfuryl-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60273-39-4 | |

| Record name | Benzamide, N-furfuryl-3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060273394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-furfuryl-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.